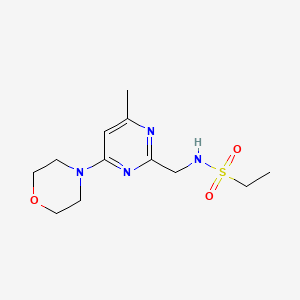

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-3-20(17,18)13-9-11-14-10(2)8-12(15-11)16-4-6-19-7-5-16/h8,13H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPBXTBMVPTGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenated pyrimidines can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups leading to derivatives with potentially different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Key Findings:

- Cell Line Studies: The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.

- Mechanism of Action: It is believed to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 4.8 | PI3K/Akt pathway inhibition |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro assays using macrophage cell lines showed a reduction in pro-inflammatory cytokines.

Key Findings:

- Cytokine Production: The compound significantly reduced TNF-alpha and IL-6 production.

Table 2: Anti-inflammatory Effects

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Studies indicate its potential in mitigating neuronal cell death associated with neurodegenerative diseases.

Key Findings:

- Neuroprotection in Models: In vivo studies using animal models of Alzheimer's disease showed improved cognitive function and reduced amyloid plaque formation.

Case Study 1: Tumor Growth Inhibition

A study utilized xenograft models to evaluate the efficacy of this compound in inhibiting tumor growth. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations were conducted to assess the safety profile of the compound. Results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes involved in inflammatory pathways. It binds to the active sites of enzymes like iNOS and COX-2, forming hydrophobic interactions that prevent the enzymes from catalyzing their respective reactions. This inhibition reduces the production of inflammatory mediators, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

Morpholine vs. Dimethylamino Groups

- N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide (): Replaces the morpholine group with a dimethylamino substituent at the 4-position. The dimethylamino group increases electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions. Lacks the oxygen atom in morpholine, reducing hydrogen-bond acceptor capacity and solubility in polar solvents .

Methyl Group at the 6-Position

- N-((6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide (): Absence of morpholine or dimethylamino groups simplifies the structure but diminishes interactions with hydrophobic enzyme pockets. Reduced steric hindrance compared to bulkier substituents like morpholine .

Variations in the Sulfonamide/Amide Moiety

Ethanesulfonamide vs. Benzenesulfonamide

- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (): Substitution of ethanesulfonamide with benzenesulfonamide introduces aromaticity, enhancing π-π stacking interactions but reducing solubility. The benzene ring may improve stability against metabolic degradation compared to the aliphatic ethanesulfonamide .

Chlorinated Benzenesulfonamide Derivatives

- Higher lipophilicity may reduce aqueous solubility, impacting bioavailability .

Piperazine-Linked Sulfonyl Groups

- N-Ethyl-4-methyl-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-2-amine ():

- Incorporates a sulfonylated piperazine ring, enabling interactions with charged residues in enzyme active sites.

- Bulkier structure may limit membrane permeability compared to the simpler ethanesulfonamide .

Core Heterocycle Modifications

Quinoline vs. Pyrimidine Cores

- The sulfonylmorpholine group on quinoline may alter target specificity compared to pyrimidine derivatives .

Anti-Inflammatory and Enzyme Inhibition

- The target compound’s ethanesulfonamide group is critical for inhibiting cyclooxygenase (COX) enzymes, similar to benzenesulfonamide analogs but with improved solubility .

- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide (): Phenoxy substituents enhance stability and prolonged enzyme-binding duration compared to methoxy or ethoxy groups .

Antimicrobial Potential

Pharmacokinetic Considerations

- Morpholine-containing compounds generally exhibit better solubility than dimethylamino analogs, favoring oral bioavailability .

- Aliphatic sulfonamides (e.g., ethanesulfonamide) are less prone to metabolic oxidation than aromatic variants, improving half-life .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Pyrimidine Substituents | Sulfonamide/Amide Group | Key Properties |

|---|---|---|---|

| Target Compound | 4-methyl, 6-morpholine | Ethanesulfonamide | High solubility, COX inhibition |

| N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide | 4-dimethylamino, 6-methyl | 3-Phenylpropanamide | Enhanced electron density, reduced solubility |

| N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide | 4-methyl, 6-morpholine | Benzenesulfonamide | Improved stability, π-π stacking |

| 2,5-Dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide | 4-methyl, 6-morpholine | 2,5-Dichlorobenzenesulfonamide | Antimicrobial activity, high lipophilicity |

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)ethanesulfonamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a morpholine ring and a pyrimidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 300.38 g/mol. The compound's structural features are essential for its biological activity, particularly its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄O₃S |

| Molecular Weight | 300.38 g/mol |

| CAS Number | 1797662-06-6 |

Biological Activity Overview

This compound has been studied for its effects on various biological systems. Key areas of interest include:

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. The morpholine and pyrimidine components are known to enhance interactions with cellular targets involved in proliferation and apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects in metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial or antifungal activity, making it a candidate for further exploration in infectious disease treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions due to the presence of the morpholine and pyrimidine rings.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antitumor Studies : A study published in Organic & Biomolecular Chemistry highlighted the synthesis of similar pyrimidine derivatives that demonstrated significant cytotoxicity against human cancer cell lines (Hu et al., 2021) . The findings suggest that modifications to the morpholine or pyrimidine moieties can enhance biological activity.

- Enzyme Inhibition : Research on related sulfonamide compounds indicates their effectiveness in inhibiting enzymes such as carbonic anhydrase, which plays a role in various physiological processes (Zhao et al., 2020) . This suggests that this compound could similarly modulate enzyme activity.

- Antimicrobial Effects : A recent study evaluated the antimicrobial properties of sulfonamide derivatives, revealing promising results against several bacterial strains (Li et al., 2023) . This supports further investigation into the antimicrobial potential of this compound.

Q & A

Q. How to interpret anisotropic displacement parameters in X-ray refinement?

Q. What statistical methods validate purity and stability under accelerated storage conditions?

- Methodological Answer :

- HPLC-UV : Monitor degradation peaks (e.g., at 254 nm) over 4 weeks at 40°C/75% RH. Use ANOVA to compare batch-to-batch variability (p <0.05) .

- Forced degradation : Expose to UV (254 nm) and acidic/basic conditions to identify labile sites (e.g., sulfonamide cleavage) .

Ethical & Safety Considerations

Q. What safety protocols mitigate risks associated with phosphoryl chloride handling?

- Methodological Answer : Perform chlorination steps in sealed reactors with inert gas purging. Neutralize waste with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.